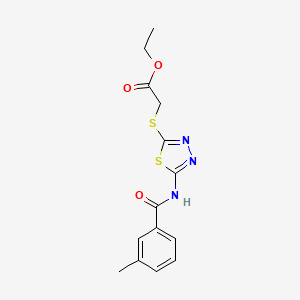

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADVOZNESYILBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

Amidation: The 3-methylbenzamido group is introduced through an amidation reaction, where 3-methylbenzoic acid is reacted with the thiadiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Thioester Formation: Finally, the ethyl thioacetate moiety is attached via a nucleophilic substitution reaction, where the thiadiazole derivative is treated with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are common, where the ethyl thioacetate group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Potassium carbonate (K2CO3), ethyl bromoacetate

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various aroyl chlorides under basic conditions. The resulting compound features a thiadiazole core that is known for its diverse biological activities.

Anticancer Properties

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown promising results in anticancer studies. For instance, a study indicated that derivatives of 1,3,4-thiadiazole exhibited significant antiproliferative activities against various cancer cell lines such as SKOV-3 (ovarian cancer) and HL-60 (acute promyelocytic leukemia). Specifically, one derivative demonstrated an IC50 value of 19.5 μM against SKOV-3 cells, indicating effective cytotoxicity through apoptosis mechanisms .

Other Pharmacological Activities

Beyond anticancer effects, compounds containing the thiadiazole moiety have been reported to possess a wide range of pharmacological activities:

- Antimicrobial : Exhibits antibacterial and antifungal properties.

- Anti-inflammatory : Demonstrates potential in reducing inflammation.

- Analgesic : Shows pain-relieving capabilities.

- Antidiabetic : Some derivatives have been evaluated for their ability to lower blood sugar levels.

- CNS Effects : Certain compounds have been studied for their central nervous system depressant effects .

Case Study 1: Antitumor Activity

In a comprehensive study involving a series of thiadiazole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines. Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate was among those tested. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to others .

Case Study 2: Molecular Docking Studies

Molecular docking studies using software such as MOE have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. For instance, docking studies with dihydrofolate reductase revealed potential interactions that could be exploited for drug design against cancer .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in the substituents on the benzamido group or the thiadiazole ring. Key examples include:

Table 1: Structural Analogs and Their Substituents

Key Observations :

- Polar groups (e.g., methoxy in Compound 44 ) may enhance solubility, while nonpolar groups (e.g., methyl in 4b) could improve membrane permeability.

- Melting points vary significantly with substituents: chlorobenzyl derivatives (e.g., 5e ) exhibit lower melting points (~132°C) compared to methylthio analogs (5f: 158°C) .

Bioactivity and Functional Comparisons

Antitumor Activity:

- Compound 45 (a thiadiazole derivative with unspecified substituents) showed <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, highlighting the importance of substituent choice .

Antifungal Potential:

- Thiadiazole derivatives with cyclohexylamino groups (e.g., ) demonstrated inhibitory effects on Candida ergosterol biosynthesis, suggesting a possible mechanism for the target compound if similarly tested .

Antioxidant Properties:

- Schiff’s base derivatives of ethyl thioacetate (e.g., Compounds 5–7 in ) exhibited radical-scavenging activity, implying that the thioacetate moiety contributes to redox modulation .

Biological Activity

Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis

The synthesis of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves several steps:

- Formation of the Thiadiazole Core : The initial step involves the reaction of thiosemicarbazide with an appropriate acylating agent to form the thiadiazole ring.

- Introduction of the Benzamido Group : The methylbenzamido moiety is introduced via acylation using 3-methylbenzoyl chloride in the presence of a base such as pyridine.

- Formation of Thioacetate Linkage : The final step involves nucleophilic substitution to add the ethylthioacetate moiety.

This multi-step synthesis highlights the complexity and precision required in creating biologically active compounds.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit promising antitumor activity. For instance, a related compound, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (designated as 5f ), showed significant inhibitory effects against various cancer cell lines:

- SKOV-3 Cells : IC50 value of 19.5 μM.

- HL-60 Cells : IC50 value of 30.1 μM.

These results suggest that the presence of specific substituents on the thiadiazole core can enhance cytotoxicity against cancer cells .

The biological activity of Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Induction of Apoptosis : Staining assays indicate that compounds like 5f induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The presence of electron-withdrawing groups tends to diminish cytotoxic activity.

- Substituents such as chlorine and methoxy groups can influence the overall potency and selectivity against different cancer cell lines .

Data Table

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5f | SKOV-3 | 19.5 | Apoptosis |

| 5f | HL-60 | 30.1 | Apoptosis |

| 5a | MOLT-4 | Not Active | - |

Case Studies

In one study focusing on a series of thiadiazole derivatives, it was found that certain modifications led to enhanced activity against specific cancer types. For example:

Q & A

Q. What are the established synthetic routes for Ethyl 2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The compound is synthesized via multi-step reactions, typically starting with the heterocyclization of acylated thiosemicarbazides to form the 1,3,4-thiadiazole core. A key step involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates with ethyl chloroacetate under basic conditions (e.g., sodium hydroxide). Subsequent acylation with 3-methylbenzoyl chloride introduces the 3-methylbenzamido group. Reaction optimization includes solvent selection (e.g., tetrahydrofuran or ethanol), temperature control (reflux conditions), and purification via recrystallization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Characterization employs:

- Elemental analysis for empirical formula verification.

- Spectroscopy :

Q. What in vitro models are used for preliminary biological evaluation?

Anticancer activity is screened against human tumor cell lines (e.g., SKOV-3, MCF7, A549) using the MTT assay. IC₅₀ values are calculated to quantify potency. For example, analogues with 4-methoxybenzamido substituents show IC₅₀ = 19.5 µM against SKOV-3 cells . Apoptosis is confirmed via acridine orange/ethidium bromide staining .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- 3-Methylbenzamido vs. 4-Methoxybenzamido : Methoxy groups enhance electron-donating effects, improving SKOV-3 inhibition (IC₅₀ = 19.5 µM vs. inactive derivatives) .

- Sodium salt formation : Increases solubility and enzyme interaction energy, as shown in molecular docking studies .

- Mercapto group alkylation : Replacing -SH with ethyl or phenyl reduces actoprotective effects, highlighting substituent sensitivity .

Table 1: Substituent Impact on Activity

| Substituent (R) | Biological Activity (IC₅₀, µM) | Target Cell Line | Reference |

|---|---|---|---|

| 3-Methylbenzamido | 19.5 (SKOV-3) | Ovarian cancer | |

| 2-Bromophenyl | 0.084 (MCF7) | Breast cancer | |

| 4-Methoxybenzamido | Inactive (A549) | Lung cancer |

Q. What methodologies resolve contradictions in cytotoxicity data across studies?

Discrepancies (e.g., inactivity in A549 vs. potency in MCF7) are addressed via:

Q. How is molecular docking utilized to predict target interactions?

Docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes like cyclin-dependent kinases. Key parameters:

- Binding energy : Sodium salts exhibit lower ΔG (e.g., -9.2 kcal/mol vs. -8.5 for reference drugs), indicating stronger interactions .

- Hydrogen bonding : 3-Methylbenzamido forms H-bonds with Thr14 and Asp146 in CDK1 active sites .

Experimental Design & Optimization

Q. What strategies improve yield in large-scale synthesis?

Q. How are reaction conditions tailored for novel derivatives?

A factorial design approach varies:

- Alkylating agents : Ethyl chloroacetate vs. propyl analogues to alter lipophilicity .

- pH : Neutral conditions favor thiol alkylation; acidic conditions precipitate final products .

Mechanistic & Translational Studies

Q. What evidence supports apoptosis as the primary cytotoxic mechanism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.